molecular formula C16H16N2O4 B2468058 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole CAS No. 2034341-37-0

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Cat. No.: B2468058
CAS No.: 2034341-37-0
M. Wt: 300.314
InChI Key: TWAHUWLAMYPKQT-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a complex organic compound that features a benzodioxole moiety, a pyrrolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrrolidine ring, and finally the construction of the oxazole ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-

Uniqueness

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-13(7-17-22-10)16(19)18-5-4-12(8-18)11-2-3-14-15(6-11)21-9-20-14/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAHUWLAMYPKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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